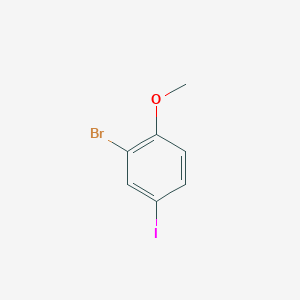
2-Bromo-4-iodoanisole
Overview
Description
2-Bromo-4-iodoanisole is a chemical compound with the molecular formula C7H6BrIO . It is also known by other names such as 2-bromo-4-iodo-1-methoxybenzene and Benzene, 2-bromo-4-iodo-1-methoxy .
Molecular Structure Analysis
The molecular weight of 2-Bromo-4-iodoanisole is 312.93 g/mol . The IUPAC name for this compound is 2-bromo-4-iodo-1-methoxybenzene . The InChI code is InChI=1S/C7H6BrIO/c1-10-7-3-2-5 (9)4-6 (7)8/h2-4H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-4-iodoanisole are not available, bromo and iodo anisoles are known to undergo various types of organic reactions, including nucleophilic aromatic substitutions .Physical And Chemical Properties Analysis
2-Bromo-4-iodoanisole has a molecular weight of 312.93 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . The exact mass and monoisotopic mass are 311.86467 g/mol . The topological polar surface area is 9.2 Ų .Scientific Research Applications
Organic Photovoltaic Devices
2-Bromo-4-iodoanisole has been employed as a processing additive in the development of organic photovoltaic devices. It assists in controlling phase separation and purity in polymer-polymer blends, leading to enhanced aggregation and improved morphology, which is crucial for efficient organic solar cells (Liu et al., 2012).
Synthesis of Heat and Pressure-Sensitive Dyes
This compound is pivotal in the synthesis of black fluorane dye, which is a significant component in the manufacturing of thermal papers. A continuous, homogeneous bromination technology in a microreaction system has been developed for synthesizing 4-bromo-3-methylanisole, a precursor to these dyes, offering higher selectivity and efficiency compared to traditional methods (Xie et al., 2020).
Electrochemical Studies
The electrochemical behavior of 4-iodoanisole has been explored in various studies. These investigations provide insights into the electrochemical oxidation mechanisms of halogenated anilines, contributing to our understanding of electrochemical processes in organic chemistry (Kádár et al., 2001).
Continuous-Flow Microwave System in Chemical Synthesis
4-Bromo-3-methylanisole, a derivative of 2-Bromo-4-iodoanisole, has been used in the development of large-scale oxidative bromination processes using a continuous-flow microwave system. This method enhances the efficiency and safety of producing intermediates for the fine chemical industry, including dyes and paper chemistry (Jin et al., 2020).
Nanoparticle Catalysis in Organic Reactions
2-Bromo-4-iodoanisole plays a role in carbon–carbon bond-forming reactions, facilitated by palladium and bimetallic palladium–nickel nanoparticles. This application is significant in enhancing the efficiency of key organic reactions such as the Suzuki–Miyaura and Hiyama reactions, which are fundamental in organic synthesis (Ohtaka et al., 2015).
Crystal Structure Analysis
The compound's structural characteristics have been investigated in the context of crystallography. Studies on 4-(4'-Iodo)phenoxyaniline, a related compound, have provided insights into the isomorphism and crystal packing, contributing to our understanding of molecular architecture in solid-state chemistry (Dey & Desiraju, 2004).
Synthesis of Hindered Boronic Acids
Research on the synthesis of sterically hindered boronic acids has involved the use of 4-iodoanisoles, demonstrating the compound's utility in complex organic synthesis and highlighting its role in creating building blocks for further chemical reactions (Diemer et al., 2010).
Future Directions
While specific future directions for 2-Bromo-4-iodoanisole are not available, research into similar compounds continues to be a vibrant field, with potential applications in various industries, including plastics, adhesives, and coatings, and potential biological activities, including anti-tumor and anti-inflammatory effects .
properties
IUPAC Name |
2-bromo-4-iodo-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQMMXVWWSWNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391928 | |
| Record name | 2-Bromo-4-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodoanisole | |
CAS RN |
182056-39-9 | |
| Record name | 2-Bromo-4-iodoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-iodo-1-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



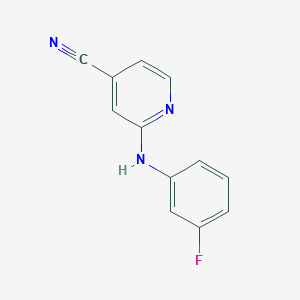
![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)
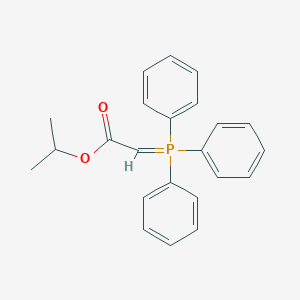
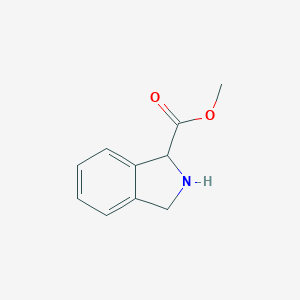
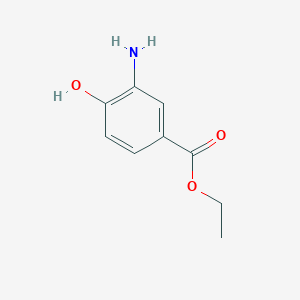
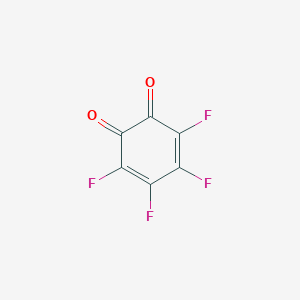
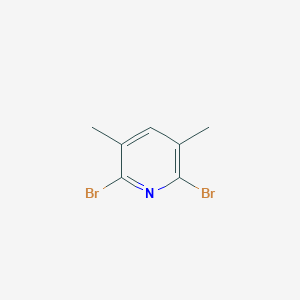
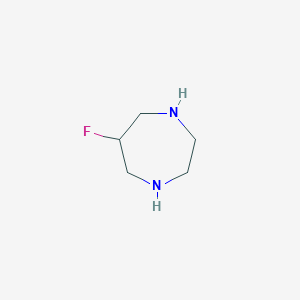
![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)
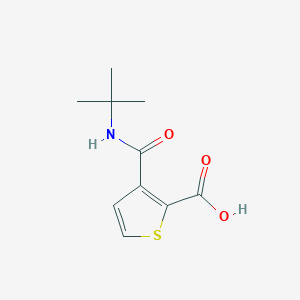
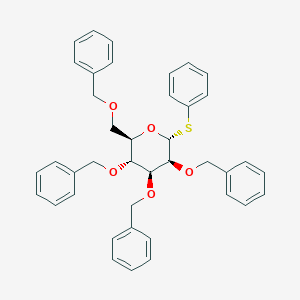
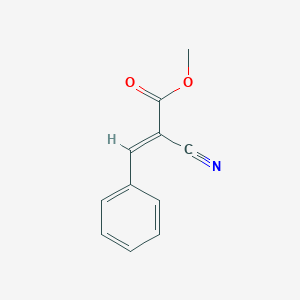
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)